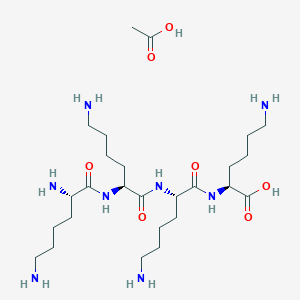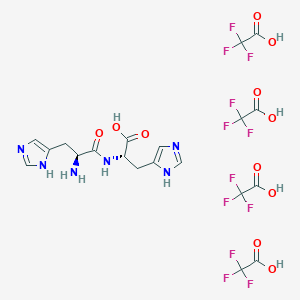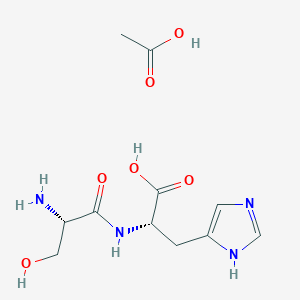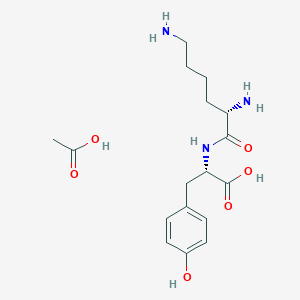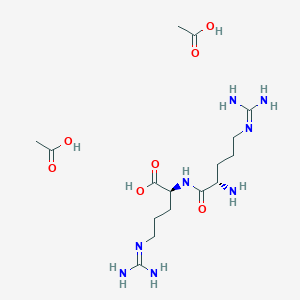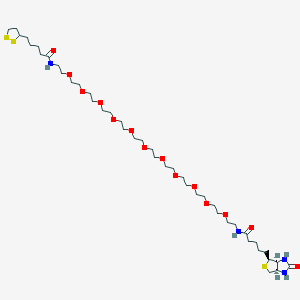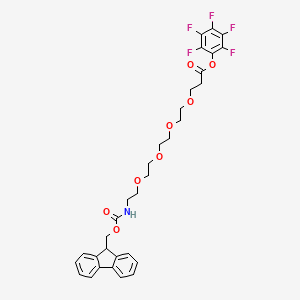
Fmoc-N-amido-PEG4-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-N-amido-PEG4-TFP ester” is a Fluorenylmethyloxycarbonyl-protected amino-dPEG®-acid . It is pre-activated as the 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient conjugation to amines . The dPEG®4 spacer allows the introduction of a short, hydrophilic spacer .
Synthesis Analysis
The this compound can be used to introduce a dPEG linker and TFP ester during peptide synthesis . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis
The molecular formula of this compound is C32H33F4NO8 . The molecular weight is 635.60 .Chemical Reactions Analysis
The this compound is used in peptide synthesis . It is activated with a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient conjugation to a peptide chain .Physical And Chemical Properties Analysis
The this compound is a solid or viscous liquid . It has a molecular weight of 635.60 .Wissenschaftliche Forschungsanwendungen
1. Solid-Phase Peptide Synthesis
Fmoc-N-amido-PEG4-TFP ester is notably utilized in solid-phase peptide synthesis (SPPS). A study by Pawlas and Rasmussen (2022) illustrated an environmentally sensible approach using Fmoc/t-Bu SPPS, where both couplings and Fmoc deprotections were catalyzed using readily available reagents. This method allowed for the synthesis of peptides with high purity and stereoselectivity, showcasing the utility of Fmoc-based compounds in peptide synthesis (Pawlas & Rasmussen, 2022).
2. Fabrication of DNA Arrays
TFP esters, a key component of Fmoc-N-amido-PEG4-TFP, have been used in the fabrication of DNA arrays. Lockett et al. (2008) described using a tetrafluorophenyl (TFP) ester-terminated self-assembled monolayer for creating DNA arrays on gold surfaces. This method proved advantageous over traditional NHS ester SAMs, offering greater stability under basic conditions and improved hydrophobicity, which is beneficial for high-density spotted arrays (Lockett et al., 2008).
3. Synthesis of Monofunctionalized Nanoparticles
Fmoc-based compounds like this compound can also be pivotal in the synthesis of monofunctionalized nanoparticles. Sung et al. (2004) demonstrated the use of Fmoc amino acid nanoparticle building blocks in the controlled and selective fabrication of linear nanoparticle arrays. This approach showcased the potential of Fmoc-based compounds in the field of nanotechnology (Sung et al., 2004).
4. Self-Assembly and Gelation of Biomaterials
Another application is in the self-assembly and gelation of biomaterials. Ryan et al. (2011) investigated fluorinated Fmoc-Phe derivatives, focusing on the effect of C-terminal modification on self-assembly and hydrogelation. This study highlighted the importance of Fmoc-conjugated peptides in the development of hydrogels, a key area in biomaterials research (Ryan et al., 2011).
Wirkmechanismus
Target of Action
Fmoc-N-amido-PEG4-TFP ester is primarily used in peptide synthesis . The compound’s primary targets are the N-terminal end of the peptide chain or the free amine side chain of amino acids such as lysine .
Mode of Action
This compound contains an Fmoc-protected amine on one end of a polyethylene glycol (dPEG®) spacer and the tetrafluorophenyl (TFP) ester of a propionic acid group on the other end . This compound is ready for the direct introduction of a water-soluble, amphiphilic spacer into a peptide chain . The Fmoc protecting group on the N-terminus of the molecule cleaves easily with standard peptide chemistry .
Biochemical Pathways
The compound permits the insertion of a dPEG® spacer into a peptide chain using standard Fmoc chemistry without the need to activate the acid terminus for conjugation . The product works equally well in solid-phase and solution-phase synthetic processes . Additional peptide synthesis can be carried out to extend the peptide further, creating a peptide with a flexible, hydrophilic linker or spacer in the middle or joining two different peptides across the dPEG® bridge .
Pharmacokinetics
The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . In aqueous solutions, TFP esters are more hydrolytically stable than NHS esters and have an optimum pH range of 7.5 – 8.0 for conjugation .
Result of Action
The dPEG® chain can provide spacing in a synthetic construct where steric hindrance is a problem . Amphiphilic, non-immunogenic dPEG® increases the hydrodynamic volume and improves the water solubility of the conjugate while remaining soluble in organic solvents .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the Fmoc protecting group is removed easily with a solution of piperidine in N,N-dimethylformamide (DMF) . The compound should be stored at -20°C and exposure to moisture should be limited . It is also important to note that the compound is generally hygroscopic .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fmoc-N-amido-PEG4-TFP ester interacts with various biomolecules in biochemical reactions. It permits the insertion of a short dPEG® spacer into a peptide chain using standard Fmoc chemistry without the need to activate the acid terminus for conjugation . The dPEG® linker attaches at the N-terminal end of the peptide chain or on the free amine side chain of amino acids such as lysine .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By introducing a hydrophilic spacer into a peptide chain, it can influence cell function by altering the properties of the peptide
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with peptides. The Fmoc protecting group on the N-terminus of the molecule cleaves easily with standard peptide chemistry . This allows the dPEG® spacer to be inserted into a peptide chain, which can alter the peptide’s properties and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability. TFP esters are more hydrolytically stable than NHS esters and have an optimum pH range of 7.5 – 8.0 for conjugation
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F5NO8/c33-26-27(34)29(36)31(30(37)28(26)35)46-25(39)9-11-41-13-15-43-17-18-44-16-14-42-12-10-38-32(40)45-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXDZIKWJXUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F5NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
